2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid structure
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid structure
An In-depth Technical Guide to 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a validated synthetic protocol, and the mechanistic basis for its burgeoning therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Strategic Importance of the Pyridinyl-Thiazoline Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, the fusion of a pyridine ring with a 4,5-dihydro-1,3-thiazole (thiazoline) core represents a particularly compelling scaffold. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The thiazoline ring, particularly the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid motif, is recognized for its role in diverse biological activities, from antimicrobial to enzyme inhibition.[1][2]
The subject of this guide, 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, marries these two privileged structures. Its unique three-dimensional arrangement and electronic properties make it a promising candidate for targeted therapeutic design. This guide will move beyond a simple recitation of facts to explain the causality behind its synthesis and the logic of its potential applications, providing a robust foundation for further research.
Molecular Structure and Physicochemical Properties
The foundational identity of any compound lies in its structure. 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid features a five-membered thiazoline ring, containing sulfur and nitrogen heteroatoms, which is substituted at the 2-position with a pyridine-3-yl group and at the 4-position with a carboxylic acid. The dihydro- nature of the thiazole ring imparts a specific stereochemical and conformational character that is distinct from its fully aromatic thiazole counterpart.
Caption: 2D Structure of the title compound.
Key physicochemical data for this molecule are summarized below, providing essential information for experimental design, including solubility and stability assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [3] |
| CAS Number | 116247-03-1 | [3][4][5] |
| Molecular Formula | C₉H₈N₂O₂S | [3][4] |
| Molecular Weight | 208.24 g/mol | [3][4][5] |
| Melting Point | 180 °C | [5] |
| SMILES | OC(=O)C1CSC(=N1)C1=CN=CC=C1 | [3] |
Synthesis and Mechanistic Pathway
The construction of the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid core is efficiently achieved via a well-established condensation reaction. The primary and most direct route involves the reaction of an amino acid, L-cysteine, with an aromatic nitrile, in this case, 3-cyanopyridine.[6][7] This method is advantageous due to the availability of starting materials and the typically high yields achieved without racemization at the chiral center derived from L-cysteine.[7]
Causality of Reagent Choice:
-
L-Cysteine: This natural amino acid serves as the bifunctional backbone of the resulting heterocycle. Its thiol (-SH) group acts as the initial nucleophile, and its amine (-NH₂) group participates in the final intramolecular cyclization. The inherent chirality at its α-carbon is transferred to the 4-position of the thiazoline ring.
-
3-Cyanopyridine (Nicotinonitrile): The nitrile group (-C≡N) provides the electrophilic carbon atom that will become C2 of the thiazoline ring. The pyridine ring is a stable aromatic system that is carried into the final product.
-
Solvent and Base: The reaction is typically performed in a buffered aqueous alcohol medium (e.g., methanol/phosphate buffer) at reflux.[6] The base (e.g., NaHCO₃) is crucial for deprotonating the thiol group of cysteine, generating the more potent thiolate nucleophile required to attack the nitrile carbon.
Reaction Mechanism:
-
Nucleophilic Attack: The basic conditions facilitate the deprotonation of the cysteine's thiol group to form a thiolate anion. This potent nucleophile attacks the electrophilic carbon of the 3-cyanopyridine nitrile group.
-
Intermediate Formation: This attack forms a transient thioimidate intermediate.
-
Intramolecular Cyclization: The amino group of the cysteine backbone then performs an intramolecular nucleophilic attack on the same carbon, displacing the nitrogen atom of the original nitrile group (as ammonia) and closing the five-membered ring.
-
Proton Transfer/Tautomerization: A final proton transfer results in the stable 4,5-dihydro-1,3-thiazole product.
Caption: Experimental workflow for synthesis.
Detailed Experimental Protocol (Self-Validating System)
This protocol is adapted from general procedures for the synthesis of analogous compounds and includes inherent checkpoints for validation.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve L-cysteine hydrochloride (1.2 equivalents) and sodium bicarbonate (NaHCO₃, 2.5 equivalents) in a 1:1 mixture of methanol and a 0.1 M phosphate buffer (pH 6.0).
-
Addition of Nitrile: To this stirring solution, add 3-cyanopyridine (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 48-72 hours. Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to approximately pH 3-4 by the dropwise addition of 2M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold deionized water and diethyl ether to remove residual salts and unreacted starting materials.
-
Drying and Characterization: Dry the purified white or off-white solid under high vacuum. Validation Checkpoint: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The obtained data should match the expected values for the target structure.
Biological Activity and Therapeutic Potential
The true value of a chemical scaffold lies in its biological function. The 2-substituted-4,5-dihydrothiazole-4-carboxylic acid framework is a known inhibitor of metallo-β-lactamases (MBLs).[6][8]
Primary Application: Metallo-β-Lactamase (MBL) Inhibition
Bacterial resistance to β-lactam antibiotics is a critical global health threat, often mediated by MBLs.[8] These enzymes utilize zinc ions in their active site to hydrolyze and inactivate antibiotics like penicillins and carbapenems.
Mechanism of Inhibition: Compounds like 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid are hypothesized to act as MBL inhibitors by chelating the catalytic zinc ions in the enzyme's active site. The nitrogen and sulfur atoms of the thiazoline ring, along with the carboxylate group, can coordinate with the Zn²⁺ ions, displacing the water molecule required for hydrolysis and effectively inactivating the enzyme. This restores the efficacy of co-administered β-lactam antibiotics.
Caption: Proposed mechanism of MBL inhibition.
Other Potential Applications
The broader thiazole family exhibits a wide range of pharmacological activities, suggesting further avenues of exploration for this specific compound:
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated direct antibacterial and antifungal properties.[1][9][10][11]
-
Antiproliferative Agents: Pyridine-thiazole hybrids have been investigated as potential anticancer agents, showing activity against various cell lines.[12]
-
L-cysteine Prodrugs: 2-substituted thiazolidine-4-carboxylic acids can function as prodrugs, undergoing non-enzymatic ring opening in vivo to slowly release L-cysteine.[13] This has therapeutic implications, for instance, in protecting against acetaminophen-induced hepatotoxicity by replenishing glutathione stores.[13]
Conclusion and Future Directions
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is more than a mere chemical entity; it is a strategically designed molecular scaffold with significant therapeutic promise. Its straightforward and stereospecific synthesis from readily available precursors makes it an accessible target for research laboratories. The established role of its structural class as metallo-β-lactamase inhibitors positions it as a valuable lead in the urgent fight against antibiotic resistance.
Future research should focus on a comprehensive evaluation of its MBL inhibition profile across different enzyme classes, in-depth structure-activity relationship (SAR) studies by modifying both the pyridine and thiazoline rings, and exploration of its potential as an L-cysteine prodrug. The insights and protocols provided in this guide offer a solid, validated starting point for these endeavors.
References
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- Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI.
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- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
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